molecular formula C17H12N10O4 B15013132 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B15013132
M. Wt: 420.3 g/mol
InChI Key: DQPITJGIQYJTLB-AWQFTUOYSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a nitrophenyl group, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the nitrophenyl and pyridine groups. Common reagents used in these reactions include hydrazine, nitrobenzene, and pyridine derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group on the oxadiazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to different oxidized forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Lacks the pyridine group.

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Similar structure but with different substituents.

Uniqueness

The presence of multiple functional groups and rings in 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C17H12N10O4

Molecular Weight

420.3 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C17H12N10O4/c18-15-16(24-31-23-15)26-14(11-2-1-3-12(8-11)27(29)30)13(21-25-26)17(28)22-20-9-10-4-6-19-7-5-10/h1-9H,(H2,18,23)(H,22,28)/b20-9+

InChI Key

DQPITJGIQYJTLB-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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